molecular formula C22H14F3NO5 B8175959 (R)-Funapide

(R)-Funapide

Cat. No.: B8175959
M. Wt: 429.3 g/mol
InChI Key: NEBUOXBYNAHKFV-OAQYLSRUSA-N
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Description

®-Funapide is a chemical compound known for its potential applications in various scientific fields It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Funapide typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Key Intermediate: The initial step involves the preparation of a key intermediate through a series of reactions, including nucleophilic substitution and cyclization.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer, ®-Funapide. This step often involves the use of chiral catalysts or chiral auxiliaries to achieve high enantioselectivity.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of ®-Funapide may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-Funapide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Funapide may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

®-Funapide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral catalyst in asymmetric synthesis.

    Biology: Researchers use ®-Funapide to study its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: ®-Funapide is being investigated for its potential use in the treatment of various diseases, including neurological disorders and pain management.

    Industry: In the industrial sector, ®-Funapide is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-Funapide involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that ®-Funapide may influence neurotransmitter release and signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-Funapide: The enantiomer of ®-Funapide, which has a different three-dimensional arrangement and may exhibit different biological activities.

    Other Chiral Compounds: Similar chiral compounds used in medicinal chemistry, such as ®- and (S)-Ibuprofen.

Uniqueness

®-Funapide is unique due to its specific chiral configuration, which imparts distinct biological properties compared to its enantiomer and other similar compounds

Properties

IUPAC Name

(7R)-1'-[[5-(trifluoromethyl)furan-2-yl]methyl]spiro[6H-furo[2,3-f][1,3]benzodioxole-7,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3NO5/c23-22(24,25)19-6-5-12(31-19)9-26-15-4-2-1-3-13(15)21(20(26)27)10-28-16-8-18-17(7-14(16)21)29-11-30-18/h1-8H,9-11H2/t21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBUOXBYNAHKFV-OAQYLSRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]2(C3=CC=CC=C3N(C2=O)CC4=CC=C(O4)C(F)(F)F)C5=CC6=C(C=C5O1)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031866
Record name Funapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259933-16-8
Record name Funapide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201031866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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